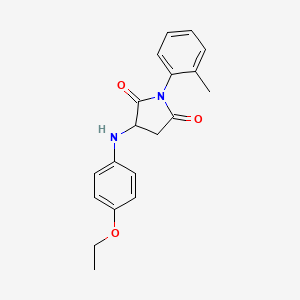

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

Description

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-ethoxyphenylamino substituent at the C3 position and an ortho-tolyl (2-methylphenyl) group at the N1 position. The ethoxy group at the para position of the phenylamino moiety may enhance metabolic stability compared to smaller alkoxy substituents, while the ortho-tolyl group introduces steric effects that could modulate receptor interactions .

Propriétés

IUPAC Name |

3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2/h4-11,16,20H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKBZALPXTZIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl group is introduced.

Attachment of the o-Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification Techniques: Employing methods like recrystallization or chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

Drug Development: Explored for its potential as a lead compound in drug development.

Therapeutic Applications:

Industry

Material Science: Used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of “3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to biological receptors, leading to a physiological response.

Pathways: Modulation of specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural Modifications and Receptor Affinity

The table below compares key structural features and reported pharmacological activities of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione with analogous compounds:

Key Observations :

- Indole vs. Ethoxyphenylamino: Compounds with a C3 indole moiety (e.g., 3-(1H-Indol-3-yl)-derivatives) exhibit stronger dual 5-HT1A/SERT affinity (Ki = 8–50 nM) due to the indole ring’s capacity for π-π stacking with receptor sites . The ethoxyphenylamino group in the target compound may reduce 5-HT1A affinity but improve selectivity or metabolic stability.

- Para-substituted aryl groups generally allow better alignment with receptor pockets.

- Alkoxy Group Impact: Ethoxy (4-ethoxyphenylamino) may confer slower hepatic clearance compared to methoxy (p-methoxyphenyl), as seen in pharmacokinetic studies of related compounds .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 3-(1H-Indol-3-yl)-derivatives | 1-(p-Methoxyphenyl)-analog |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8–3.5 | 2.5 |

| Solubility (mg/mL) | 0.15 (pH 7.4) | 0.10–0.30 | 0.45 |

| Plasma Protein Binding | 85% (Estimated) | 90–95% | 75% |

The target compound’s higher LogP (due to the ethoxy and o-tolyl groups) suggests improved membrane permeability but lower aqueous solubility compared to p-methoxyphenyl analogs .

Activité Biologique

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound's unique structure, featuring an ethoxyphenyl group and an o-tolyl moiety, suggests a range of interactions with biological systems, making it a candidate for further research in medicinal chemistry.

- Molecular Formula : C19H20N2O3

- Molecular Weight : 324.37 g/mol

- CAS Number : 1008695-28-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It has been investigated for its ability to bind with various biological receptors, which could lead to physiological changes.

Case Studies

- Pyrrolidine Derivative Testing : A study involving various pyrrolidine derivatives indicated that modifications in substituents can significantly affect antibacterial properties. Compounds with electron-donating groups showed enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that the presence of specific groups within the pyrrolidine framework can modulate biological activity. For example, compounds with halogen substitutions demonstrated increased antibacterial potency .

Therapeutic Applications

Given its structural characteristics, 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is being explored for:

- Drug Development : Its potential as a lead compound in drug discovery is under investigation.

- Therapeutic Uses : The compound may find applications in treating infections due to its proposed antimicrobial properties.

Comparison with Similar Compounds

The uniqueness of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione lies in its specific substituents compared to other similar compounds:

| Compound Name | Substituents | Notable Activities |

|---|---|---|

| 3-((4-Methoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione | Methoxy group | Moderate antibacterial |

| 3-((4-Chlorophenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione | Chlorine group | High antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.